molecular formula C7H4ClNO4 B3132431 3-Hydroxy-4-nitrobenzoyl chloride CAS No. 36852-58-1

3-Hydroxy-4-nitrobenzoyl chloride

Cat. No.: B3132431
CAS No.: 36852-58-1
M. Wt: 201.56 g/mol
InChI Key: GJIZHYHGIAPLJN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4. It is also known as 3-Hydroxy-4-nitrobenzenecarbonyl chloride. This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a benzoyl chloride functional group (-COCl). It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Preparation Methods

The synthesis of 3-Hydroxy-4-nitrobenzoyl chloride typically involves the following steps:

    Nitration: The starting material, 3-hydroxybenzoic acid, undergoes nitration to introduce the nitro group at the 4-position. This is usually achieved by reacting 3-hydroxybenzoic acid with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The resulting 3-hydroxy-4-nitrobenzoic acid is then converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. .

Chemical Reactions Analysis

3-Hydroxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy-4-nitrobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-nitrobenzoyl chloride largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the benzoyl chloride group acts as an electrophile, attracting nucleophiles such as amines or alcohols. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The hydroxyl group can also undergo oxidation to form a carbonyl group, which can further react with nucleophiles .

Comparison with Similar Compounds

3-Hydroxy-4-nitrobenzoyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-hydroxy-4-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIZHYHGIAPLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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